3-Acetamidothioanisole

Vue d'ensemble

Description

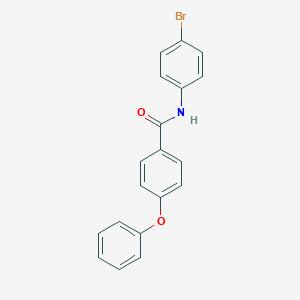

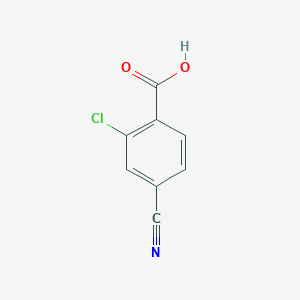

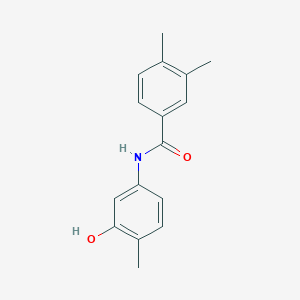

3-Acetamidothioanisole is a chemical compound with the molecular formula C9H11NOS . It has a molecular weight of 181.26 and is often used as a pharmaceutical intermediate .

Molecular Structure Analysis

The InChI code for 3-Acetamidothioanisole is 1S/C9H11NOS/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11) . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis

3-Acetamidothioanisole is a light yellow liquid with a density of 1.14±0.1 g/cm3 . It has a predicted boiling point of 361.7±25.0 °C and a flash point of 172.6°C .Applications De Recherche Scientifique

Mechanism of Action in Pain Relief and Fever Reduction

- Cyclooxygenase Inhibition: Acetaminophen, a compound related to 3-Acetamidothioanisole, is known for its antipyretic and analgesic properties. It's suggested to work by inhibiting a variant of cyclooxygenase (COX), possibly COX-3, which is different from the COX-1 and COX-2 inhibited by traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Botting, 2000).

Development of Novel Therapeutic Agents

- Lacosamide Isothiocyanate-Based Agents: Lacosamide, structurally related to 3-Acetamidothioanisole, is approved for treating partial-onset seizures. It's unique in its action, and its analogues with isothiocyanate groups are being investigated for potential uses in various central nervous system disorders (Park et al., 2009).

Histamine H3 Receptor Antagonists/Inverse Agonists

- Treatment of CNS and Allergic Disorders: Histamine H3 receptor antagonists are being explored for treating central nervous system and allergic disorders. The receptor's involvement in neurotransmitter regulation suggests these antagonists could have therapeutic utility (Łażewska & Kieć‐Kononowicz, 2014).

Cellular Mechanisms of Acetaminophen

- Role of Cyclo-oxygenase: Acetaminophen's effect on cyclo-oxygenase activity, particularly in the central nervous system, is a topic of ongoing research. The exact mechanism remains debated, with some suggesting it inhibits a distinct form of cyclo-oxygenase or impacts the enzyme's oxidation state (Lucas et al., 2005).

Clinical Trials and Drug Development

- Randomized Clinical Studies: Clinical trials have been conducted on drugs structurally similar to 3-Acetamidothioanisole, examining their efficacy in various conditions, including attention-deficit hyperactivity disorder and sleep disorders. These studies highlight the diverse potential applications of these compounds in clinical settings (Weisler et al., 2012).

Alternative Mechanisms of Action

- Inhibition of Lipolysis: In addition to COX inhibition, acetaminophen might impact lipolysis and mitochondrial function. This suggests alternative pathways through which it and related compounds like 3-Acetamidothioanisole could exert their effects (Bashir, Elegunde & Morgan, 2019).

Implications in Toxicity and Liver Injury

- Reduction of Toxic Metabolite Formation: Understanding the mechanisms underlying the toxicity of acetaminophen, a related compound, can provide insights into the safety profiles of similar compounds like 3-Acetamidothioanisole. This includes exploring ways to reduce the formation of toxic metabolites (Hazai, Vereczkey & Monostory, 2002).

Safety And Hazards

Propriétés

IUPAC Name |

N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRHNWNBWOIBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879519 | |

| Record name | ACETAMIDE, N-[3-(METHYLTHIO)PHENYL]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamidothioanisole | |

CAS RN |

2524-78-9 | |

| Record name | N-[3-(Methylthio)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2524-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACETAMIDE, N-[3-(METHYLTHIO)PHENYL]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)

![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)